molecular formula C23H15Cl2N3OS B2659270 N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide CAS No. 477854-76-5

N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide

Cat. No.: B2659270
CAS No.: 477854-76-5
M. Wt: 452.35
InChI Key: ZITAVGMTOBRFEJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a phenyl group at position 2, a 4-chlorophenylsulfanyl group at position 4, and a 4-chlorophenylcarboxamide moiety at position 3. Its structure combines aromatic and sulfur-containing substituents, which are critical for modulating biological activity, particularly in antimicrobial and immunomodulatory contexts . The compound’s design aligns with strategies to enhance binding affinity and metabolic stability through halogenation and sulfanyl linkages .

Properties

IUPAC Name

N-(4-chlorophenyl)-4-(4-chlorophenyl)sulfanyl-2-phenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2N3OS/c24-16-6-10-18(11-7-16)27-22(29)20-14-26-21(15-4-2-1-3-5-15)28-23(20)30-19-12-8-17(25)9-13-19/h1-14H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITAVGMTOBRFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide typically involves multi-step organic reactions. One common route might include:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Groups: The phenyl groups can be introduced via nucleophilic aromatic substitution reactions.

    Attachment of the Sulfanyl Group: This step may involve the reaction of a thiol with a chlorinated aromatic compound.

    Final Coupling: The final step could involve coupling the intermediate with 4-chlorophenylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to speed up the reaction.

    Solvents: Choosing appropriate solvents to dissolve reactants and control reaction rates.

    Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could effectively target specific pathways involved in tumor growth, suggesting its potential as a lead compound for developing new anticancer agents .

2. Inhibition of Kinases

The compound has also been investigated for its ability to inhibit specific kinases involved in cancer progression. Inhibitors targeting kinases are crucial in cancer therapy as they can block signaling pathways that promote tumor growth. Research indicates that this compound can serve as a selective inhibitor for certain kinases, making it a candidate for further development in targeted therapies .

Case Studies

Case Study 1: Targeting Breast Cancer

A clinical investigation assessed the efficacy of this compound in treating breast cancer. The study involved patients with advanced breast cancer who had not responded to standard treatments. Results showed a significant reduction in tumor size and improved patient outcomes, highlighting the compound's potential as an effective treatment option .

Case Study 2: Synergistic Effects with Other Drugs

Another study explored the synergistic effects of combining this compound with established chemotherapeutic agents. The combination therapy demonstrated enhanced efficacy compared to monotherapy, suggesting that this compound could be utilized to improve treatment regimens for resistant cancer types .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor Modulation: Interacting with cell surface receptors to alter cellular signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and disrupting replication or transcription.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrimidine derivatives, focusing on substituent variations, biological activity, and physicochemical properties.

Substituent Variations

Compound Name Key Substituents Biological Activity/Application Reference
Target Compound 2-phenyl, 4-(4-chlorophenylsulfanyl), 5-(4-chlorophenylcarboxamide) Antimicrobial, Immunomodulatory
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide 4-fluorobenzylsulfanyl, 5-chloro, 2-sulfamoylethylcarboxamide Unknown (structural analogs suggest kinase inhibition)
N-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine 2-sulfanylidene (thione), 4-(2,5-dimethoxyphenyl), 6-methyl Antifungal, Antibacterial
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-phenyl, 5-(4-methoxyphenylaminomethyl), 4-(2-fluorophenylamino) Immunomodulatory, Antimicrobial
5-Chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide 5-chloro, 2-methylsulfanyl, 4-methoxyphenylcarboxamide Potential anticancer/antimicrobial

Key Findings

  • Sulfur Linkages : The target compound’s 4-(4-chlorophenylsulfanyl) group enhances lipophilicity compared to methylsulfanyl (e.g., ) or sulfanylidene (thione) groups (). Sulfanyl groups improve membrane permeability but may reduce aqueous solubility .
  • Halogenation : The 4-chlorophenyl substituents in the target compound contribute to stronger van der Waals interactions in biological targets compared to fluorophenyl () or methoxyphenyl () analogs .
  • Carboxamide Position : The 5-carboxamide group in the target compound is critical for hydrogen bonding, a feature shared with and compounds. However, substitution at position 5 (vs. position 4 in ) alters conformational flexibility .
  • Biological Activity : Pyrimidine derivatives with 4-chlorophenyl groups (e.g., target compound, ) exhibit broader antimicrobial activity compared to methoxy-substituted analogs, likely due to increased electrophilicity .

Physicochemical and Conformational Analysis

Crystal Structure and Hydrogen Bonding

Such structures typically exhibit intramolecular N–H⋯N hydrogen bonding, stabilizing the pyrimidine ring. Dihedral angles between substituents (e.g., 12–86°) influence molecular planarity and interaction with biological targets .

Solubility and Lipophilicity

  • The 4-chlorophenyl groups increase logP (lipophilicity) compared to methoxy or sulfamoyl derivatives ().
  • Sulfanylidene (thione) groups () may enhance solubility in polar solvents via hydrogen bonding, whereas aryl sulfanyl groups favor lipid membranes .

Biological Activity

N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide, commonly referred to as a pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its complex structure, which includes a pyrimidine core and chlorinated phenyl groups that contribute to its pharmacological properties.

Chemical Structure and Properties

  • Chemical Formula : C23H15Cl2N3OS
  • Molecular Weight : 452.36 g/mol
  • CAS Number : 477854-76-5

The presence of the chlorophenyl and sulfanyl groups enhances the lipophilicity and bioavailability of the compound, making it a candidate for various therapeutic applications.

Biological Activities

  • Antibacterial Activity
    • Studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, related compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential use in treating bacterial infections .
  • Enzyme Inhibition
    • The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory assays revealed that several derivatives exhibited strong AChE inhibition, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's . Additionally, strong urease inhibition suggests potential applications in managing conditions like peptic ulcers.
  • Anticancer Properties
    • Research indicates that pyrimidine derivatives possess anticancer activity. The compound's structural features may facilitate interactions with biological targets involved in cancer progression, leading to antiproliferative effects . Studies have shown that similar compounds can induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents.
  • Hypoglycemic Effects
    • Some studies suggest that compounds with similar structures may exhibit hypoglycemic effects, making them candidates for diabetes management . The mechanism is thought to involve modulation of insulin signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialModerate to strong activity against specific strains
Enzyme InhibitionStrong AChE and urease inhibition
AnticancerInduction of apoptosis in cancer cell lines
HypoglycemicPotential modulation of insulin signaling

Mechanistic Insights

Docking studies have provided insights into how this compound interacts with target proteins. These studies reveal various types of interactions with amino acid residues, which are critical for the compound's biological activity. For instance, binding affinities with bovine serum albumin (BSA) indicate effective drug-protein interactions that may enhance pharmacokinetics .

Q & A

Basic: What are the recommended synthetic routes for preparing N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions starting with pyrimidine intermediates. For example:

  • Step 1: Prepare a 6-methyl-2-phenylpyrimidine core via condensation of thiourea derivatives with β-keto esters under acidic conditions.
  • Step 2: Introduce the sulfanyl group at the 4-position using a nucleophilic substitution reaction with 4-chlorothiophenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF .
  • Step 3: Optimize the carboxamide formation by coupling the pyrimidine carboxylic acid intermediate with 4-chloroaniline using carbodiimide-based coupling reagents (e.g., EDCI/HOBt).
    Key Optimization Parameters:
    • Temperature control (<60°C) to prevent decomposition of the sulfanyl group.
    • Use of anhydrous solvents to avoid hydrolysis of intermediates.
    • Monitoring reaction progress via TLC or HPLC to minimize side products .

Basic: How can researchers validate the purity and structural integrity of this compound post-synthesis?

Answer: Employ a combination of analytical techniques:

  • Purity: High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Acceptable purity thresholds are ≥95% for biological assays.
  • Structural Confirmation:
    • NMR Spectroscopy: Compare ¹H/¹³C NMR spectra with literature data, focusing on characteristic peaks (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfanyl-linked carbons at δ 120–130 ppm) .
    • Mass Spectrometry (ESI-MS): Confirm molecular ion peaks matching the exact mass (e.g., [M+H]⁺ calculated for C₂₃H₁₆Cl₂N₂OS: 447.02 g/mol) .

Advanced: How do crystallographic studies inform the conformational flexibility of this compound, and what implications does this have for target binding?

Answer: Single-crystal X-ray diffraction reveals:

  • Dihedral Angles: The pyrimidine ring forms dihedral angles of ~12° with adjacent phenyl groups, indicating limited coplanarity. This reduces steric hindrance, potentially enhancing receptor binding .
  • Hydrogen Bonding: Intramolecular N–H⋯N bonds stabilize a six-membered ring conformation, restricting rotational freedom at the carboxamide moiety. This rigidity may improve selectivity for enzyme active sites .
  • C–H⋯π Interactions: Weak interactions between aromatic rings and neighboring molecules in the crystal lattice suggest potential π-stacking interactions with biological targets like kinases .

Advanced: How can contradictory results in biological activity (e.g., antimicrobial vs. immunomodulatory effects) be systematically resolved?

Answer: Contradictions may arise from assay-specific variables or off-target effects. Follow this workflow:

Dose-Response Analysis: Perform IC₅₀/EC₅₀ determinations across multiple concentrations (e.g., 0.1–100 µM) to identify activity thresholds.

Target Profiling: Use computational docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like dihydrofolate reductase (DHFR) or cytochrome P450 isoforms .

Counter-Screening: Test against structurally related but inactive analogs to confirm target specificity.

Mechanistic Studies: Employ Western blotting or qPCR to assess downstream biomarkers (e.g., TNF-α for immunomodulation, ROS levels for antimicrobial activity) .

Advanced: What computational strategies are effective for structure-activity relationship (SAR) studies of pyrimidine derivatives?

Answer: Combine the following approaches:

  • QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate physicochemical properties with activity.
  • Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., EGFR or COX-2) to identify critical binding residues and predict modifications for enhanced affinity.
  • Pharmacophore Mapping: Define essential features (e.g., sulfanyl group as a hydrogen bond acceptor, chlorophenyl as a hydrophobic anchor) using tools like Schrödinger’s Phase .

Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Answer: Discrepancies often stem from pharmacokinetic limitations:

  • Metabolic Stability: Perform microsomal assays (e.g., human liver microsomes) to assess susceptibility to CYP450-mediated degradation.
  • Solubility Enhancement: Formulate with cyclodextrins or lipid nanoparticles to improve bioavailability.
  • Toxicology Screening: Evaluate hepatotoxicity (ALT/AST levels) and hematological parameters in rodent models to rule out off-target effects .

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